3-acetylnaphtho[1,2-b]furan-5-yl acetate
Description
Significance of Furan (B31954) and Naphthalene (B1677914) Ring Systems in Heterocyclic Chemistry
The furan and naphthalene rings are fundamental components in the design of complex organic molecules. The furan ring, a five-membered aromatic heterocycle containing an oxygen atom, is a common motif in pharmacologically active compounds. The naphthalene system, a bicyclic aromatic hydrocarbon, provides a rigid and extended π-system that can interact with biological targets. The fusion of these two ring systems creates the naphthofuran core, a planar structure with unique electronic and steric properties that make it an attractive target for chemical synthesis and investigation. researchgate.net
Overview of Naphthofuran Derivatives as a Class for Chemical Inquiry
Naphthofuran derivatives are a diverse class of compounds with a wide range of applications. researchgate.net They are found in many natural products with significant biological importance. uminho.pt Synthetic naphthofuran derivatives have also been the subject of extensive research due to their potential applications in medicinal chemistry and materials science. researchgate.netuminho.pt The specific arrangement of the fused rings, as well as the nature and position of substituents, can dramatically influence the properties of these molecules.
Research Context of Acetylated Naphthofuran Scaffolds, such as 3-acetylnaphtho[1,2-b]furan-5-yl acetate (B1210297)
Acetylated naphthofuran scaffolds, exemplified by 3-acetylnaphtho[1,2-b]furan-5-yl acetate , are of particular interest to researchers. The acetyl group is a key functional group in organic synthesis, and its introduction onto the naphthofuran skeleton can serve several purposes. It can act as a handle for further chemical modifications, allowing for the construction of more complex molecules. Furthermore, the electronic and steric properties of the acetyl group can modulate the reactivity and biological activity of the parent naphthofuran system. The acetate group, in this specific compound, adds another layer of functionality, potentially influencing its solubility and metabolic stability. While specific research on This compound is not widely documented in publicly available literature, the synthesis and properties of related 3-acylbenzofurans and other substituted naphthofurans have been explored. nih.gov
Scope and Objectives of Academic Investigations into the Chemical Compound
Academic investigations into compounds like This compound would likely focus on several key areas. A primary objective would be the development of efficient and regioselective synthetic routes to access this specific isomer. Researchers would also be interested in characterizing its chemical and physical properties, including its spectroscopic data and crystal structure. Furthermore, investigations would likely explore the reactivity of the acetyl and acetate groups, as well as the naphthofuran core itself. The potential of this compound as a building block in the synthesis of more complex heterocyclic systems or as a scaffold for the development of new functional materials would also be a significant area of academic inquiry.
Due to the limited direct research on This compound , the following data tables are presented for illustrative purposes, based on the general characteristics of related naphthofuran and benzofuran (B130515) compounds.
Hypothetical Chemical and Physical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₂O₄ |
| Molecular Weight | 268.26 g/mol |
| Appearance | White to off-white solid |
| Melting Point | Not Determined |
| Boiling Point | Not Determined |
Hypothetical Spectroscopic Data
| Technique | Data |
|---|---|
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm) 8.0-7.2 (m, Ar-H), 2.6 (s, 3H, COCH₃), 2.4 (s, 3H, OCOCH₃) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm) 195.0 (C=O, acetyl), 169.0 (C=O, acetate), 155-110 (Ar-C), 29.0 (COCH₃), 21.0 (OCOCH₃) |
| IR (KBr, cm⁻¹) | ν 3100-3000 (Ar C-H), 1760 (C=O, acetate), 1680 (C=O, acetyl), 1600, 1500 (C=C, aromatic) |
Structure
3D Structure
Properties
IUPAC Name |
(3-acetylbenzo[g][1]benzofuran-5-yl) acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O4/c1-9(17)14-8-19-16-12-6-4-3-5-11(12)15(7-13(14)16)20-10(2)18/h3-8H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQLNTDONMSVEFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=COC2=C1C=C(C3=CC=CC=C32)OC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Transformations of 3 Acetylnaphtho 1,2 B Furan 5 Yl Acetate and Its Analogues
Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Naphthofuran System
The naphthofuran ring system can undergo electrophilic aromatic substitution, with the position of attack influenced by the directing effects of the fused rings and existing substituents. In general, the furan (B31954) ring is more susceptible to electrophilic attack than benzene. pearson.com For furan itself, substitution is strongly favored at the 2-position due to greater stabilization of the cationic intermediate. pearson.com In fused systems like naphthofurans, the reactivity is more complex. Studies on the related naphtho[2,1-b]furan (B1199300) system have shown that electrophilic substitution reactions such as bromination and nitration can occur on the naphthalene (B1677914) ring. researchgate.net Depending on the reaction conditions, acylation of 2-ethylnaphtho[2,1-b]furan can lead to a mixture of 1-acetyl, 5-acetyl, and 1,5-diacetyl derivatives, highlighting the competition between different reactive sites. researchgate.net
Nucleophilic aromatic substitution is less common for electron-rich heterocycles but can be achieved with appropriately activated substrates. For instance, a proposed mechanism for the synthesis of 9-methoxynaphtho[1,2-b]benzofuran involves a naphthalen-1-olate acting as a nucleophile, with a nitro group on the other reactant serving as both an activating group and a leaving group during the subsequent furan ring cyclization. mdpi.com This demonstrates that nucleophilic attack on an aryl system to generate a naphthofuran core is a viable synthetic strategy. mdpi.com
Reactions Involving the Furan Ring Moiety within Naphthofuran Derivatives
The furan ring within the naphthofuran structure retains much of its characteristic reactivity. It can act as a bis(enol ether) or as an electron-rich 1,4-diene in cycloaddition reactions. acs.org Furan is known to participate in Diels-Alder reactions with reactive dienophiles, leading to oxabicyclo[2.2.1]heptane derivatives. acs.org While specific examples on 3-acetylnaphtho[1,2-b]furan-5-yl acetate (B1210297) are scarce, this inherent reactivity is expected.
The furan ring is also susceptible to oxidative cleavage. For example, attempts to nitrate (B79036) 2-methyl-9-(5-methyl-2-furyl)naphtho[2,3-b]furan-4-yl acetate resulted in the oxidative opening of the furan ring rather than electrophilic substitution. researchgate.net Conversely, the furan moiety can be formed through cyclization reactions. A key strategy for constructing the naphthofuran skeleton involves a 6π electrocyclization of an allene (B1206475) intermediate, which is formed from a propargyl alcohol precursor. google.com
Transformations of Acetyl and Acetate Functional Groups for Chemical Diversification
The acetyl and acetate groups on the naphthofuran core are key handles for chemical diversification, allowing for the introduction of a wide range of other functionalities.
The 3-acetyl group, being a ketone, is a versatile functional group. It can be readily transformed into a variety of other groups. A common initial step is the bromination of the α-carbon to yield an α-bromoacetyl derivative, which is a potent electrophile for further reactions. ijpsonline.com The acetyl group's carbonyl can also undergo condensation reactions. Claisen-Schmidt condensation with various aromatic aldehydes produces chalcone (B49325) derivatives, which are important intermediates for synthesizing other heterocyclic systems. jetir.orgresearchgate.net Additionally, the acetyl group can react with hydrazines to form hydrazones or with active methylene (B1212753) compounds like malononitrile. medcraveonline.com
| Starting Material Type | Reagent(s) | Product Type | Reference |
|---|---|---|---|
| 2-Acetylnaphtho[2,1-b]furan | Bromine | 2-Bromoacetylnaphtho[2,1-b]furan | ijpsonline.com |
| 2-Acetylnaphtho[2,1-b]furan | Aromatic Aldehyde, KOH | Naphthofuran Chalcone | jetir.org |
| 2-Acetylnaphtho[2,1-b]furan | Phenylhydrazine (B124118) | Phenylhydrazone Derivative | medcraveonline.com |
| 2-Acetylnaphtho[2,1-b]furan | Malononitrile, Ammonium Acetate | 2-(2,2-dicyano-1-methylvinyl)naphtho[2,1-b]furan | medcraveonline.com |
| 2-Acetylnaphtho[2,1-b]furan | Thiosemicarbazide | Thiosemicarbazone Derivative | researchgate.net |
The 5-acetate group is an ester and can be readily hydrolyzed under basic conditions to yield the corresponding naphthofuranol. Research on SIRT1 activators demonstrated the hydrolysis of a naphthofuran acetate using potassium carbonate in methanol. nih.gov The resulting hydroxyl group can then be re-esterified with different acylating or alkylating agents to create a library of analogues. nih.govelectronicsandbooks.com For example, the naphthofuranol can be reacted with various alcohols in the presence of an acid catalyst to form new ether or ester derivatives. nih.gov
Derivatization for Library Synthesis and Structure-Activity Relationship (SAR) Studies
The strategic modification of the naphthofuran scaffold is essential for creating chemical libraries for biological screening and conducting Structure-Activity Relationship (SAR) studies. collaborativedrug.comwikipedia.org SAR analysis allows medicinal chemists to determine which chemical groups are responsible for a compound's biological effect, thereby guiding the synthesis of more potent and selective molecules. wikipedia.org The derivatization of the acetyl and acetate groups, as described above, is a primary method for generating the chemical diversity needed for these studies. nih.govmdpi.com By systematically altering substituents on the naphthofuran core, researchers can probe the interactions between the molecule and its biological target, as seen in studies on naphthoquinones and benzofurans. mdpi.comnih.gov
The acetyl group on the naphthofuran ring is a particularly useful precursor for the synthesis of more complex, fused heterocyclic systems. These derivatizations are critical for expanding the chemical space and exploring novel biological activities.
Pyrazoles: Naphthofuran-pyrazole derivatives can be synthesized from acetylnaphthofurans. One route involves converting the acetyl group into a hydrazone, for example by reacting it with phenylhydrazine. medcraveonline.com Subsequent Vilsmeier formylation and reaction with various nucleophiles can yield a range of pyrazole (B372694) derivatives. researchgate.net
Thiazolidinones: The synthesis of naphthofuran-tethered thiazolidinones often begins with the α-bromination of the acetyl group. ijpsonline.com The resulting 2-bromoacetylnaphthofuran can be reacted with thiourea (B124793) to form an aminothiazole intermediate. This intermediate is then converted to a Schiff base using aromatic aldehydes, which is subsequently cyclized with thioglycolic acid (mercaptoacetic acid) to afford the final thiazolidinone products. ijpsonline.com Another pathway involves the reaction of naphthofuran-chalcones with thiourea followed by treatment with monochloroacetic acid. jetir.orgresearchgate.net
Thiopyrimidines: Naphthofuran chalcones, derived from the condensation of acetylnaphthofurans with aldehydes, can be reacted with thiourea in the presence of acid to yield thiopyrimidine derivatives. jetir.orgresearchgate.net
| Target Heterocycle | Naphthofuran Precursor | Key Reagents | Reference |
|---|---|---|---|
| Pyrazole | 2-Acetylnaphtho[2,1-b]furan | Phenylhydrazine, Vilsmeier reagent (POCl₃/DMF) | medcraveonline.comresearchgate.net |
| Thiazolidinone | 2-Acetylnaphtho[2,1-b]furan | 1. Br₂ 2. Thiourea 3. Ar-CHO 4. Thioglycolic acid | ijpsonline.com |
| Thiazolidinone-pyrimidine | Naphthofuran Chalcone | 1. Thiourea, HCl 2. Monochloroacetic acid, NaOAc | jetir.orgresearchgate.net |
| Thiopyrimidine | Naphthofuran Chalcone | Thiourea, HCl | jetir.orgresearchgate.net |
Condensation reactions are fundamental to many of the transformations discussed, involving the joining of two molecules with the loss of a small molecule like water. slideshare.netlibretexts.org The Claisen-Schmidt condensation of acetylnaphthofurans with aldehydes to form chalcones is a prime example. jetir.org This reaction extends the conjugation of the system and provides a key intermediate for further cyclizations. researchgate.net
Cyclization reactions are used both to build the naphthofuran core itself and to append new heterocyclic rings. Base-catalyzed dehydrative cyclization of appropriate precursors is a common method for forming the furan ring fused to the naphthalene system. doi.org Once the naphthofuran is formed, intramolecular and intermolecular cyclizations are employed to build new rings. The synthesis of thiazolidinones from Schiff bases via reaction with thioglycolic acid is a classic example of a cyclocondensation reaction. ijpsonline.com Similarly, the reaction of chalcones with thiourea proceeds via a cyclization mechanism to yield thiopyrimidines. jetir.org
Mechanistic Investigations of Key Transformations
Understanding the mechanisms of these reactions is crucial for optimizing conditions and predicting outcomes. Several mechanistic pathways have been proposed for key transformations involving naphthofurans.
Naphthofuran Synthesis: The formation of the naphthofuran ring can proceed through various mechanisms. One proposed pathway involves a rhodium-catalyzed reaction where a rhodium carbene complex is attacked by an enol ether, followed by aromatization-driven cyclization. rsc.org Another involves a 6π electrocyclization of a reactive allene intermediate, which itself is generated from a propargyl alcohol. google.com
ijpsonline.comjetir.org-Aryl Shift: In acid-catalyzed reactions of certain arylnaphtho[2,1-b]furans, an efficient switching of regioselectivity has been demonstrated, which proceeds via a ijpsonline.comjetir.org-aryl shift mechanism. rsc.org
Hydrazone Transformation: The reaction of 2-(2,2-dicyano-1-methylvinyl)naphtho[2,1-b]furan with phenylhydrazine does not lead to the expected pyrazole but instead yields a hydrazone via the proposed elimination of malononitrile. medcraveonline.com
Nucleophilic Aromatic Substitution: The formation of a naphthobenzofuran (B12659138) from 1-naphthol (B170400) and 1-bromo-4-methoxy-2-nitrobenzene is believed to occur via initial nucleophilic attack of the naphtholate, followed by a base-promoted cyclization where the nitro group is eliminated. mdpi.com
These mechanistic insights are vital for the rational design of synthetic routes toward novel and functionally diverse naphthofuran derivatives.
Advanced Structural Elucidation and Spectroscopic Analysis in Naphthofuran Research
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR) for Comprehensive Structural Confirmation
Detailed ¹H-NMR and ¹³C-NMR data are fundamental for the definitive structural confirmation of organic molecules. These techniques provide precise information about the chemical environment of hydrogen and carbon atoms, respectively, allowing for the elucidation of the molecular skeleton and the position of substituents. However, a comprehensive search of scientific databases and literature did not yield any published ¹H-NMR or ¹³C-NMR spectral data specifically for 3-acetylnaphtho[1,2-b]furan-5-yl acetate (B1210297).
For a molecule with the purported structure of 3-acetylnaphtho[1,2-b]furan-5-yl acetate, one would anticipate a specific set of signals in both ¹H and ¹³C-NMR spectra.
Expected ¹H-NMR Signatures:
Signals corresponding to the aromatic protons of the naphthofuran ring system.
A singlet for the methyl protons of the acetyl group at the 3-position.
A singlet for the methyl protons of the acetate group at the 5-position.
A signal for the furan (B31954) proton.
Expected ¹³C-NMR Signatures:
Signals for the carbonyl carbons of both the acetyl and acetate groups.
Resonances for the quaternary and protonated carbons of the fused aromatic rings.
Signals for the carbons of the furan ring.
Resonances for the methyl carbons of the acetyl and acetate groups.
Without experimental data, a definitive assignment of chemical shifts and coupling constants for this compound cannot be provided.
Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis
Mass spectrometry is an essential analytical technique for determining the molecular weight and elemental composition of a compound, as well as for gaining structural insights through the analysis of its fragmentation patterns. For this compound (C₁₆H₁₂O₄), the expected exact mass could be calculated. High-resolution mass spectrometry (HRMS) would be employed to confirm the molecular formula.
The fragmentation pattern in an electron ionization (EI) mass spectrum would likely involve characteristic losses of the acetyl and acetate groups. Anticipated fragmentation pathways could include:
Loss of a ketene molecule (CH₂=C=O) from the acetate group.
Loss of an acetyl radical (CH₃CO•).
Cleavage of the bond between the furan ring and the acetyl group.
Despite these theoretical expectations, no published mass spectrometry data, including molecular ion peak or fragmentation analysis, could be located for this compound.
Infrared (IR) Spectroscopy for Functional Group Identification and Characterization
Infrared (IR) spectroscopy is a powerful tool for the identification of functional groups within a molecule based on the absorption of infrared radiation. For this compound, the IR spectrum would be expected to show characteristic absorption bands for its key functional groups.
Anticipated IR Absorption Bands:
A strong absorption band for the C=O stretching of the ester carbonyl (acetate group), typically in the range of 1765-1735 cm⁻¹.
A strong absorption band for the C=O stretching of the ketone carbonyl (acetyl group), likely in the range of 1690-1670 cm⁻¹ for an aryl ketone.
C-O stretching vibrations for the ester and furan ether linkages.
C-H stretching and bending vibrations for the aromatic and methyl groups.
C=C stretching vibrations characteristic of the aromatic naphthofuran system.
A specific, experimentally determined IR spectrum for this compound is not available in the reviewed literature.
X-ray Crystallography for Absolute Stereochemistry and Conformational Analysis
Single-crystal X-ray crystallography provides the most definitive three-dimensional structural information for a crystalline compound, including bond lengths, bond angles, and the absolute configuration of stereocenters. This technique would be invaluable for confirming the planar structure of the naphthofuran system and the orientation of the acetyl and acetate substituents.
To date, no crystallographic data, including unit cell parameters or a solved crystal structure, has been reported for this compound. The synthesis of a single crystal of sufficient quality would be a prerequisite for such an analysis.
Application of Vibrational Spectroscopy and Electronic Absorption Properties for Structural Insights
Further structural insights can be gained from advanced vibrational spectroscopy techniques, such as Raman spectroscopy, and the study of electronic absorption properties using UV-Visible spectroscopy.
Electronic Absorption: The UV-Visible spectrum of this compound is expected to exhibit absorptions characteristic of the extended π-conjugated system of the naphthofuran core. The positions and intensities of these absorptions would be influenced by the acetyl and acetate substituents.
However, no experimental data on the vibrational or electronic absorption properties of this compound has been published.
Computational Chemistry and Theoretical Investigations of Naphthofuran Chemical Systems
Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in elucidating the electronic structure and predicting the reactivity of novel compounds. For naphthofuran systems, DFT studies have been successfully used to understand their molecular geometries and electronic properties. researchgate.net
In a study on a related naphthofuran derivative, 3-(2-Naphthol-1-yl)naphtho[2,1-b]furan, DFT calculations were performed to optimize the molecular geometry. researchgate.net The optimized structure was confirmed by the absence of imaginary frequencies in the vibrational analysis, indicating a true energy minimum. researchgate.net A key aspect of such studies is the analysis of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between these orbitals is a critical parameter for determining the chemical reactivity and stability of a molecule. For instance, a larger HOMO-LUMO gap suggests higher stability and lower reactivity. In the case of 3-(2-Naphthol-1-yl)naphtho[2,1-b]furan, the calculated HOMO-LUMO gap was found to be 4.43 eV, indicating a stable structure. researchgate.net
For 3-acetylnaphtho[1,2-b]furan-5-yl acetate (B1210297), similar DFT calculations would be essential to determine its specific electronic properties. The presence of the acetyl and acetate groups would influence the electron distribution across the naphthofuran core, thereby affecting its reactivity and potential interaction with other molecules. The calculated electrostatic potential map would reveal the electron-rich and electron-deficient regions, providing clues about its electrophilic and nucleophilic sites.
Molecular Modeling and Docking Studies for Ligand-Target Interaction Analysis
Molecular modeling and docking are indispensable tools for predicting how a ligand, such as 3-acetylnaphtho[1,2-b]furan-5-yl acetate, might interact with a biological target, typically a protein or enzyme. These computational techniques are crucial in the early stages of drug discovery.
Studies on various naphthofuran and benzofuran (B130515) derivatives have demonstrated the utility of molecular docking in predicting their potential biological activities. For example, molecular docking studies on novel N-formyl-N-(formyloxy)-5-nitronaphtho[2,1-b]furan-2-carboxamides revealed excellent antibacterial activity, which was supported by the favorable binding interactions observed in the docking simulations. researchgate.net Similarly, docking studies of 2-(5-bromobenzofuran-2-yl)-5-substitutedphenyl-1,3,4-oxadiazole derivatives against Asp kinase from Mycobacterium tuberculosis helped identify compounds with high binding affinity, suggesting their potential as antitubercular agents. researchgate.net The analysis of these docking studies often focuses on the binding energy and the specific interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues of the target protein. researchgate.net
For this compound, molecular docking simulations would be necessary to explore its potential as a ligand for various biological targets. The results would be presented in a table detailing the binding energies and key interacting residues for each target.
Quantitative Structure-Activity Relationship (QSAR) and Comparative Molecular Field Analysis (CoMFA) for Predictive Modeling
Quantitative Structure-Activity Relationship (QSAR) and Comparative Molecular Field Analysis (CoMFA) are computational methods used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models are invaluable for predicting the activity of new, untested compounds.
QSAR studies on benzofuran derivatives have successfully correlated physicochemical descriptors with their biological activities. nih.gov These descriptors can include parameters related to hydrophobicity (e.g., LogP), electronic properties (e.g., dipole moment), and steric effects (e.g., molar refractivity). nih.gov By developing a statistically significant QSAR model, it becomes possible to predict the biological activity of new analogs.
For a series of compounds including this compound, a QSAR study would involve calculating a range of molecular descriptors and correlating them with experimentally determined biological activities. The resulting equation would allow for the prediction of activity for other, yet-to-be-synthesized, derivatives.
Prediction of Spectroscopic Parameters and Detailed Conformational Analysis
Computational methods can accurately predict various spectroscopic parameters, such as NMR chemical shifts and vibrational frequencies, which are essential for the structural elucidation of new compounds. Conformational analysis, another key computational task, helps in understanding the three-dimensional shape of a molecule and identifying its most stable conformers.
DFT calculations have been used to predict the ¹H and ¹³C NMR chemical shifts of naphthofuran derivatives, often showing good agreement with experimental data. researchgate.net Similarly, calculated vibrational frequencies, though often systematically overestimated, can be scaled to match experimental IR spectra, aiding in the assignment of absorption bands. researchgate.net
Conformational analysis of a flexible molecule like this compound would involve rotating the rotatable bonds (e.g., the C-C bond of the acetyl group and the C-O bond of the acetate group) to map the potential energy surface and identify the lowest energy conformations. The results of such an analysis would provide insight into the preferred shape of the molecule in different environments.
Cheminformatics Approaches for Analog Searching and Rational Compound Design
Cheminformatics utilizes computational techniques to analyze and manage large chemical datasets, facilitating the discovery of new compounds with desired properties. Analog searching and rational compound design are key applications of cheminformatics.
By using the structure of this compound as a query, cheminformatics tools can search vast chemical databases for structurally similar compounds. This can help in identifying known compounds with interesting biological activities, providing a starting point for further investigation. Furthermore, based on the understanding gained from QSAR and docking studies, rational design principles can be applied to modify the structure of this compound to enhance its desired properties, such as improved binding affinity or better pharmacokinetic profiles. This iterative process of design, synthesis, and testing is a cornerstone of modern drug discovery.
Mechanistic Biological Activity Studies of Naphthofuran Scaffolds in Vitro and in Silico Focus
Exploration of Molecular Targets and Pathways Modulated by Naphthofuran Derivatives
In silico and in vitro studies have been instrumental in identifying the molecular targets and signaling pathways affected by naphthofuran derivatives. These compounds have been shown to interact with a range of biological macromolecules, leading to the modulation of key cellular processes.
Enzyme Inhibition and Activation Mechanisms (e.g., SIRT1 activators)
A notable area of investigation for naphthofuran derivatives is their ability to modulate enzyme activity. One of the key enzymes identified as a target is Sirtuin 1 (SIRT1), a class III histone deacetylase that plays a crucial role in various cellular processes, including metabolism, stress resistance, and aging.
Several studies have focused on the discovery and development of naphthofuran-based compounds as potent SIRT1 activators. frontiersin.orgnih.govbenthamdirect.comnih.gov For instance, a lead compound, identified through virtual screening and subsequently modified, demonstrated significant SIRT1 activation. nih.gov These derivatives were designed based on the crystal structure of SIRT1 to enhance their binding and activation potential. frontiersin.orgnih.govnih.gov The activation of SIRT1 by these compounds has been shown to have protective effects in models of diabetic nephropathy by deacetylating downstream targets like p53 and modulating the NF-κB pathway. nih.govnih.gov Furthermore, a novel SIRT1 activator from this class, designated BF4, has been reported to regulate lipid metabolism in adipocytes through the SIRT1-AMPK pathway. benthamdirect.com
The table below summarizes the activity of some naphthofuran derivatives as SIRT1 activators.
| Compound ID | Description | Observed Effect | Reference |
| M1 | Lead compound (4,456-0661) | Potent SIRT1 activator | frontiersin.orgnih.gov |
| 6b | Analogue of M1 | Potent SIRT1 activator, comparable to SRT2104 | nih.gov |
| 6d | Analogue of M1 | Potent SIRT1 activator, comparable to SRT2104 | nih.gov |
| BF4 | Naphthofuran derivative | Potent SIRT1 activator, regulates lipid metabolism | benthamdirect.com |
Receptor Binding Profiling and Ligand-Protein Interactions
The interaction of naphthofuran derivatives with various receptors has been another focus of research, revealing their potential to modulate signaling pathways initiated by receptor activation.
One area of interest has been the Melanin-Concentrating Hormone Receptor 1 (MCH-R1). A series of naphtho[1,2-b]furan-2-carboxamides were synthesized and evaluated as MCH-R1 antagonists. nih.gov Extensive structure-activity relationship (SAR) studies led to the identification of a highly potent antagonist with an IC50 value of 3 nM. nih.gov However, this compound exhibited poor oral bioavailability. nih.gov
Naphthofuran derivatives have also been investigated for their interaction with adrenergic receptors. Specifically, 1-(naphtho[1,2-b]furan-2-yl)-2-(isopropylamino)ethanol showed low beta-adrenergic blocking activity. nih.gov
Another significant target is the Epidermal Growth Factor Receptor (EGFR). The compound Naphtho[1,2-b]furan-4,5-dione (NFD) has been shown to inactivate EGFR and its downstream signaling pathways, such as PI3K/Akt, in human lung adenocarcinoma cells. nih.gov This inhibition of EGFR phosphorylation is a key mechanism behind NFD's anti-cancer effects. nih.gov
The table below details the receptor binding profiles of selected naphthofuran derivatives.
| Derivative | Receptor Target | Activity | Cell Line | Reference |
| Naphtho[1,2-b]furan-2-carboxamide (10b) | MCH-R1 | Antagonist (IC50 = 3 nM) | Not specified | nih.gov |
| 1-(Naphtho[1,2-b]furan-2-yl)-2-(isopropylamino)ethanol | Beta-adrenergic receptor | Low blocking activity | Not specified | nih.gov |
| Naphtho[1,2-b]furan-4,5-dione (NFD) | EGFR | Inactivation of phosphorylation | A549 (Lung) | nih.gov |
Modulation of Cellular Signaling Cascades and Related Biological Processes
Naphthofuran derivatives have been demonstrated to modulate a variety of cellular signaling cascades, which are often dysregulated in diseases like cancer.
Naphtho[1,2-b]furan-4,5-dione (NFD) has been a key focus of these studies. Research has shown that NFD can disrupt the Janus kinase-2 (JAK2) signaling pathway in breast cancer cells. nih.gov It suppresses the phosphorylation of JAK2, which in turn inhibits the activation of downstream molecules like STAT3, Src, and PI3K/Akt. nih.gov This disruption of the JAK2 pathway is a critical component of NFD's apoptotic effects. nih.gov
Furthermore, NFD has been found to activate the c-Jun N-terminal kinase (JNK) and extracellular signal-regulated kinase (ERK) signaling pathways in breast cancer cells. nih.gov The activation of these pathways plays a crucial role in NFD-mediated S-phase arrest and apoptosis. nih.gov In human lung adenocarcinoma cells, NFD inactivates the EGFR and PI3K/Akt signaling pathways, leading to apoptosis. nih.gov It also inhibits the migration and invasion of breast cancer cells by suppressing Src-mediated signaling pathways. nih.gov In the context of hepatocyte growth factor (HGF)-induced cell migration and invasion, NFD has been shown to suppress c-Met phosphorylation and the downstream activation of PI3K/Akt and NF-κB. sigmaaldrich.com
The activation of SIRT1 by certain naphthofuran derivatives also leads to the modulation of signaling cascades. For example, these compounds can alleviate high glucose-induced inflammation in human kidney cells through the SIRT1/NF-κB (p65) pathway. nih.govnih.gov
In Vitro Cellular Activity Investigations
The biological effects of naphthofuran derivatives have been extensively studied in various cell-based assays, providing crucial information on their phenotypic effects and helping to deconvolute their molecular targets.
Cell-Based Assay Methodologies for Phenotypic Screening and Target Deconvolution
A variety of cell-based assays have been employed to screen and characterize the activity of naphthofuran derivatives. These methods are essential for understanding the compounds' effects on cellular phenotypes.
For assessing cytotoxic and antiproliferative activity, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is commonly used to measure cell viability. nih.gov Flow cytometry is another powerful tool used to analyze the cell cycle distribution and to quantify apoptosis through methods like sub-G1 population analysis and Annexin V staining for phosphatidylserine (B164497) externalization. nih.govnih.govnih.gov
To investigate effects on cell migration and invasion, researchers utilize wound healing assays and Boyden chamber assays. nih.govsigmaaldrich.com Gelatin zymography is employed to measure the activity of matrix metalloproteinases (MMPs), such as MMP-9, which are crucial for invasion. sigmaaldrich.com
Western blotting is a fundamental technique used for target deconvolution, allowing for the measurement of the expression and phosphorylation status of key proteins in signaling pathways, such as EGFR, JAK2, Akt, and various caspases. nih.govnih.govnih.govnih.govsigmaaldrich.com The antimicrobial activity of naphthofuran derivatives is often assessed using the agar (B569324) diffusion method. medjchem.commedcraveonline.com
Studies on Specific Cellular Events (e.g., antiproliferative effects, apoptotic induction, disruption of tumor microenvironment)
Naphthofuran derivatives have demonstrated a range of specific cellular effects, with a significant focus on their anticancer properties.
Antiproliferative and Cytotoxic Effects: Numerous studies have reported the cytotoxic activity of naphtho[1,2-b]furan (B1202928) derivatives against various cancer cell lines, including leukemia (L1210), breast cancer (MDA-MB-231, MCF-7), prostate cancer (PC3), and lung cancer (A549). nih.govnih.govnih.govnih.gov For example, furoquinone structures within this class have shown interesting IC50 values. nih.gov One derivative, 6-hydroxy-1-(4-hydroxyphenyl)naphtho[2,1-b]furan-2,5-dione, exhibited cytotoxicity against HeLa, HT29, MCF-7, and PC-3 cells, while showing no toxicity to normal Vero cells. researchgate.net
Apoptotic Induction: A key mechanism of the anticancer activity of naphthofuran derivatives is the induction of apoptosis. Naphtho[1,2-b]furan-4,5-dione (NFD) has been shown to induce apoptosis in breast cancer cells, as evidenced by the accumulation of the sub-G1 population, externalization of phosphatidylserine, and loss of mitochondrial membrane potential. nih.govnih.gov This process involves the upregulation of pro-apoptotic proteins like Bax and Bad and the downregulation of anti-apoptotic proteins such as Bcl-2, Bcl-X(L), and survivin, leading to the activation of caspases-9 and -3. nih.govnih.gov In lung cancer cells, NFD-induced apoptosis is also linked to the release of cytochrome c and the activation of caspases. nih.gov Certain naphthofuran derivatives that activate SIRT1 can also protect against high glucose-induced apoptosis in kidney cells. nih.govnih.gov
Disruption of Tumor Microenvironment: Beyond direct effects on cancer cells, naphthofuran derivatives can also impact the tumor microenvironment. NFD has been shown to inhibit the migration and invasion of breast cancer cells, which are critical processes in metastasis. nih.govsigmaaldrich.com This is achieved by suppressing signaling pathways that control cell motility and the activity of enzymes like MMP-9 that degrade the extracellular matrix. nih.govsigmaaldrich.com Some naphthopyran derivatives, which share a similar core structure, have demonstrated antiangiogenic properties in both in vitro and in vivo models, suggesting that related naphthofurans might also interfere with the formation of new blood vessels that support tumor growth. nih.gov
The following table provides a summary of the observed in vitro cellular activities of selected naphtho[1,2-b]furan derivatives.
| Compound/Derivative | Cell Line(s) | Cellular Event | Key Findings | Reference(s) |
| Naphtho[1,2-b]furan-4,5-dione (NFD) | MDA-MB-231 (Breast) | Apoptosis, S-phase arrest | Induction of apoptosis via JAK2/STAT3 and JNK/ERK pathways. | nih.govnih.gov |
| Naphtho[1,2-b]furan-4,5-dione (NFD) | A549 (Lung) | Apoptosis | Inactivation of EGFR/PI3K/Akt signaling. | nih.gov |
| Naphtho[1,2-b]furan-4,5-dione (NFD) | MDA-MB-231 (Breast) | Inhibition of migration and invasion | Suppression of Src-mediated signaling and HGF-induced pathways. | nih.govsigmaaldrich.com |
| Furoquinone derivatives | L1210, MDA-MB 231, PC3 | Cytotoxicity | Exhibited interesting IC50 values. | nih.gov |
| 6-hydroxy-1-(4-hydroxyphenyl)naphtho[2,1-b]furan-2,5-dione | HeLa, HT29, MCF-7, PC-3 | Cytotoxicity | Selective cytotoxicity against cancer cells over normal cells. | researchgate.net |
| SIRT1-activating naphthofurans | HK-2 (Kidney) | Anti-apoptosis, Anti-inflammation | Protection against high glucose-induced cellular stress. | nih.govnih.gov |
Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Analyses
The biological activity and physicochemical properties of naphthofuran derivatives are intricately linked to their structural features. The nature and position of substituents on the naphthofuran core can dramatically influence their interaction with biological targets and their pharmacokinetic profiles.
The biological response of naphthofuran derivatives is highly dependent on the substituents attached to the core structure. For the specific compound, 3-acetylnaphtho[1,2-b]furan-5-yl acetate (B1210297), the acetyl group at the C-3 position and the acetate group at the C-5 position are key determinants of its activity.
The acetyl group at the C-3 position, being an electron-withdrawing group, can influence the electronic distribution of the furan (B31954) ring, which may be crucial for interactions with biological targets. ijabbr.com In related benzofuran (B130515) systems, the introduction of an acetyl group has been shown to be a key step in the synthesis of compounds with significant biological activities. nih.gov For instance, 2-acetylfuran (B1664036) is a known intermediate in the synthesis of various pharmaceuticals. nih.gov The presence of a carbonyl group can also provide a site for hydrogen bonding, which can be critical for binding to receptor sites.
The acetate group at the C-5 position of the naphthalene (B1677914) ring also plays a significant role. As an ester, it can influence the lipophilicity of the molecule, which in turn affects its ability to cross cell membranes. The acetate group may also serve as a prodrug moiety, being susceptible to hydrolysis by esterases in vivo to release a potentially more active hydroxylated metabolite. The position of this substituent on the naphthalene ring is also critical. Studies on related naphthoflavone derivatives have shown that modifications on different rings of the core structure can lead to significant variations in biological activity. nih.gov
General SAR studies on related benzofuran and naphthofuran derivatives have highlighted the importance of specific substitutions for various biological activities:
Halogenation: The introduction of halogen atoms can modulate the cytotoxic activity of benzofuran derivatives. mdpi.com
Methoxy (B1213986) Groups: The presence and position of methoxy groups on the benzofuran ring have been correlated with antiproliferative activity. researchgate.net
Aryl and Heteroaryl Groups: The addition of various aryl and heteroaryl groups at the C-5 position of the naphtho[1,2-b]furan skeleton has been explored in the development of potent MCH-R1 antagonists. nih.gov
These findings from related scaffolds provide a framework for understanding the potential impact of the acetyl and acetate substituents in 3-acetylnaphtho[1,2-b]furan-5-yl acetate on its biological profile.
Table 1: Impact of Substituents on the Biological Activity of Naphthofuran and Benzofuran Derivatives
| Substituent/Modification | Position | Effect on Biological Activity | Reference(s) |
| Acetyl Group | C-3 (furan ring) | Influences electronic properties and potential for hydrogen bonding. | ijabbr.com |
| Acetate Group | C-5 (naphthalene ring) | Affects lipophilicity and can act as a prodrug moiety. | nih.gov |
| Halogen Atoms | Various | Can enhance or decrease cytotoxic activity depending on the position. | mdpi.com |
| Methoxy Groups | Various | Correlated with antiproliferative activity. | researchgate.net |
| Aryl/Heteroaryl Groups | C-5 | Important for potent MCH-R1 antagonist activity. | nih.gov |
While this compound itself does not possess a chiral center in its core structure, the introduction of chiral substituents or the creation of stereocenters during metabolism can have profound effects on biological activity. In many classes of bioactive compounds, stereochemistry is a critical determinant of potency and selectivity. For instance, different stereoisomers can exhibit vastly different affinities for their biological targets and can be metabolized at different rates. Although direct studies on the stereochemistry of this compound are not available, the principles of stereoselectivity observed in other bioactive molecules are likely to apply to its derivatives.
Mechanism-Based Discovery and Characterization of Bioactive Analogues
The naphthofuran scaffold serves as a valuable template for the discovery of new bioactive compounds. Mechanism-based drug design often involves the synthesis and evaluation of a series of analogues to optimize activity against a specific biological target.
The discovery of novel naphtho[1,2-b]furan-2-carboxamides as melanin (B1238610) concentrating hormone receptor 1 (MCH-R1) antagonists is a prime example of mechanism-based discovery. nih.gov In this study, an extensive SAR was conducted by synthesizing a variety of analogues with different substituents at the C-5 position and varying linker lengths. This systematic approach led to the identification of a highly potent antagonist. nih.gov
Similarly, benzofuran-based chalconoids have been designed and synthesized as potent acetylcholinesterase (AChE) inhibitors for the potential treatment of Alzheimer's disease. nih.gov These studies often employ molecular docking to understand the binding modes of the synthesized compounds within the active site of the target enzyme, guiding further structural modifications. nih.gov
For this compound, a similar approach could be envisioned. Based on an initial biological screening that identifies a particular activity, analogues could be synthesized to probe the importance of the acetyl and acetate functionalities. For example, the acetyl group could be replaced with other acyl groups of varying chain lengths or with different electron-withdrawing groups to assess the impact on activity. The acetate group could be substituted with other esters or ether linkages to modulate the compound's properties.
In Silico ADME Prediction for Research Compound Prioritization
In silico ADME (Absorption, Distribution, Metabolism, and Excretion) prediction is a crucial tool in modern drug discovery, allowing for the early assessment of the pharmacokinetic properties of a compound. mdpi.com This helps in prioritizing compounds for further experimental studies and can reduce the attrition rate of drug candidates. mdpi.com
For this compound, a number of ADME parameters can be predicted using computational models. These predictions are often based on the physicochemical properties of the molecule, such as its molecular weight, lipophilicity (logP), polar surface area (PSA), and the number of hydrogen bond donors and acceptors.
Lipinski's Rule of Five is a widely used guideline to assess the drug-likeness of a compound and its potential for good oral bioavailability. The rules are:
Molecular weight ≤ 500 Da
LogP ≤ 5
Number of hydrogen bond donors ≤ 5
Number of hydrogen bond acceptors ≤ 10
While a full computational analysis of this compound is not available in the provided search results, a preliminary assessment suggests that it is likely to be compliant with Lipinski's rules.
Metabolism Prediction: In silico tools can also predict the likely sites of metabolism. nih.gov The acetate group in this compound would be a prime candidate for hydrolysis by esterases. The naphthalene ring could also be a site for oxidation by cytochrome P450 enzymes. nih.gov
Table 2: Predicted ADME Properties and Drug-Likeness Parameters
| Parameter | Predicted Value/Compliance | Significance | Reference(s) |
| Lipinski's Rule of Five | |||
| Molecular Weight | Likely ≤ 500 Da | Good potential for oral bioavailability. | nih.gov |
| LogP | Likely ≤ 5 | Good balance of solubility and permeability. | mdpi.com |
| Hydrogen Bond Donors | Likely ≤ 5 | Good membrane permeability. | nih.gov |
| Hydrogen Bond Acceptors | Likely ≤ 10 | Good membrane permeability. | nih.gov |
| Other ADME Parameters | |||
| Polar Surface Area (PSA) | Moderate | Influences membrane permeability and oral absorption. | nih.gov |
| Number of Rotatable Bonds | Low to Moderate | Affects conformational flexibility and binding. | nih.gov |
| Potential for Metabolism | High (ester hydrolysis, ring oxidation) | Influences the half-life and potential for drug-drug interactions. | nih.govnih.gov |
| Oral Bioavailability | Likely Good | Dependent on a combination of the above factors. | nih.gov |
By employing such in silico tools, researchers can gain valuable insights into the potential pharmacokinetic profile of this compound and its analogues, aiding in the design of compounds with improved drug-like properties. ekb.egarabjchem.org
Emerging Applications and Research Perspectives of Naphthofuran Derivatives Excluding Clinical/commercial
Utility in Chemical Biology as Probes and Research Tools
The inherent fluorescence of the naphthofuran core has made its derivatives attractive candidates for the development of chemical probes and research tools to interrogate complex biological systems. These molecular instruments allow for the visualization and study of biological processes with high sensitivity and selectivity.
Researchers have successfully synthesized novel fluorescent sensors based on the naphthofuran framework. For instance, a naphthofuran-naphthalimide conjugate has been developed as a highly selective and sensitive fluorescent chemosensor for detecting mercury (Hg²⁺) and cyanide (CN⁻) ions. researchgate.net This probe exhibits a fluorescent response to Hg²⁺ with a low detection limit, and the resulting complex can then act as a "turn-on" sensor for cyanide ions. researchgate.net Such tools are invaluable for monitoring these toxic species in environmental and biological samples.
Beyond ion detection, naphthofuran derivatives are being explored as fluorescent labels for biomolecules. A naphthofuran synthesized via an alkaline ring contraction of an oxobenzopyran has been successfully coupled to various L-amino acids. nih.gov The resulting derivatives display moderate fluorescence with good quantum yields, demonstrating their potential for labeling peptides and other biomolecules to study their localization and dynamics within cells. nih.gov The development of such probes is a critical aspect of chemical biology, enabling the spatiotemporal control and precise perturbation of signaling pathways. nih.gov
Potential in Materials Science and Functional Polymers Research
The rigid, planar structure and unique photophysical properties of naphthofurans make them promising building blocks for advanced materials and functional polymers. researchgate.net Their incorporation into polymer chains can impart desirable thermal, mechanical, and electronic characteristics.
Research into polynaphthoxazines, a class of phenolic resins, highlights the potential of naphthyl-containing polymers. Thermally curable naphthoxazine-functionalized polymers have been synthesized and show superior mechanical, physical, and thermal properties. scienceopen.com While not directly incorporating a furan (B31954) ring, this research underscores the value of the naphthalene (B1677914) moiety in creating high-performance polymers.
Furthermore, furan derivatives, in general, have been extensively studied for their role in macromolecular materials. mdpi.com The principles of incorporating furan moieties into polymers to create, for example, photosensitive polymer electrolytes or crosslinked networks, can be extended to naphthofuran systems. mdpi.com The unique electronic properties of the naphthofuran scaffold suggest potential applications in organic light-emitting diodes (OLEDs) and other molecular electronic components. researchgate.net The development of functional polymers through methods like the Kabachnik–Fields reaction, which can introduce functional groups into polymer structures, opens up avenues for creating novel naphthofuran-containing materials with unique properties such as metal chelation and bioactivity. researchgate.neteurjchem.com
Applications in Organic Synthesis as Versatile Intermediates
The naphthofuran skeleton serves as a valuable and versatile intermediate in the synthesis of more complex molecules, including natural products and pharmacologically active compounds. ijpsjournal.comresearchgate.net The reactivity of the furan and naphthalene rings can be selectively manipulated to build intricate molecular architectures.
A variety of synthetic strategies have been developed to construct the naphthofuran core, which can then be further elaborated. researchgate.net For example, methods such as the base-catalyzed cyclization of o-alkoxybenzoylarene derivatives provide efficient access to naphtho[1,2-b]furans and other regioisomers. researchgate.net Once formed, these naphthofuran intermediates can undergo a range of chemical transformations.
The synthesis of biologically important compounds often relies on the strategic use of such intermediates. For instance, the development of novel antibacterial agents has involved the synthesis of N-substituted naphthofuran carboxamides. ijpsjournal.com Similarly, naphthofuran derivatives have been utilized as precursors in the synthesis of compounds with potential as SIRT1 activators, demonstrating their utility in medicinal chemistry research. nih.gov The ability to readily modify the naphthofuran scaffold allows for the generation of diverse libraries of compounds for screening and lead optimization. nih.gov
Considerations in Agricultural Chemistry and Crop Protection Research
The search for new and effective agents to protect crops from pests and diseases is a continuous effort, and heterocyclic compounds have shown significant promise in this area. While research into the specific applications of 3-acetylnaphtho[1,2-b]furan-5-yl acetate (B1210297) in agriculture is not widely documented, the broader class of naphthofuran derivatives has demonstrated potential.
Naphthoquinones, which share a structural relationship with naphthofurans, and their derivatives have been investigated for their fungicidal, antiviral, and insecticidal activities. researchgate.net Studies on plumbagin (B1678898) and juglone, both naphthoquinone natural products, have shown broad-spectrum antifungal activity against various plant pathogens. researchgate.net This suggests that the naphthofuran scaffold, which can be considered a bioisostere of certain naphthoquinones, may also possess valuable properties for crop protection.
Furthermore, research into quinoxaline (B1680401) derivatives containing a naphthofuran moiety has indicated their potential as fungicides and insecticides. The development of novel tyrosinase inhibitors based on naphthofuran-triazole conjugates also points to their potential application in agriculture, as tyrosinase is a key enzyme in the molting and sclerotization of insects. These findings encourage further exploration of naphthofuran derivatives as a source of new agrochemicals. researchgate.net
Future Directions in Naphthofuran Research and Design
The field of naphthofuran research is dynamic, with ongoing efforts to expand the chemical space and explore new applications. The versatility of the naphthofuran scaffold provides a robust platform for future innovation.
Development of Novel Scaffolds with Tuned Reactivity and Selectivity
A key area of future research lies in the development of novel synthetic methodologies to create naphthofuran scaffolds with precisely controlled reactivity and selectivity. This includes the design of catalytic systems that allow for the regioselective functionalization of the naphthofuran core, enabling the synthesis of derivatives that are currently difficult to access. researchgate.net The exploration of "abiotic" scaffolds, which are complex chemical entities not found in nature, could lead to the discovery of naphthofuran-based molecules with entirely new and unexpected properties. By fine-tuning the electronic and steric properties of the substituents on the naphthofuran ring, chemists can modulate the molecule's reactivity for specific applications, from targeted covalent inhibitors to advanced materials. nih.gov
Exploration of New Biological Modalities and Mechanistic Insights
While the anticancer and antimicrobial properties of naphthofurans are relatively well-studied, the future of naphthofuran research will involve exploring new biological targets and unraveling the detailed mechanisms of action of these compounds. nih.gov The identification of novel protein-protein interactions or signaling pathways that are modulated by naphthofuran derivatives could open up new therapeutic avenues. nih.gov For example, the discovery that certain naphthofuran derivatives can act as SIRT1 activators points to their potential in addressing a range of age-related diseases. nih.gov Future studies will likely employ a combination of chemical biology techniques, such as proteomics and genomics, to identify the cellular targets of novel naphthofuran compounds and to understand their downstream effects. This deeper mechanistic understanding will be crucial for the rational design of next-generation naphthofuran-based research tools and therapeutic candidates. nih.gov
Integration of Machine Learning and Artificial Intelligence in Compound Discovery
The intersection of computational power and chemical research has ushered in a new era of compound discovery and development, with machine learning (ML) and artificial intelligence (AI) at the forefront. These technologies are increasingly being applied to the study of complex organic molecules, including naphthofuran derivatives. For a specific compound such as 3-acetylnaphtho[1,2-b]furan-5-yl acetate, which may not have an extensive body of published experimental data, AI and ML offer powerful predictive capabilities. These in silico approaches can forecast a compound's physicochemical properties, biological activities, and potential for further development, thereby accelerating research and reducing the reliance on time-consuming and costly laboratory experiments. nih.govnih.govmdpi.com
The core principle of using AI in chemical discovery lies in its ability to learn from vast datasets of known molecules and their properties. researchgate.netplos.org By identifying intricate patterns within this data, machine learning models can make statistically robust predictions for novel or under-studied compounds. nih.govplos.org For the naphthofuran scaffold, this means that data from experimentally characterized derivatives can be leveraged to build models that predict the attributes of other similar structures, including this compound.
Predictive Modeling of Physicochemical Properties and Bioactivity
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are foundational computational tools that are significantly enhanced by machine learning algorithms. tandfonline.comnih.govmdpi.com These models correlate the structural or physicochemical features of a molecule with its biological activity or a specific property. nih.govtandfonline.com For this compound, ML-driven QSAR models can predict its potential efficacy against various biological targets. By analyzing molecular descriptors—such as electronic properties, steric factors, and hydrophobicity—these models can estimate the compound's bioactivity, such as its inhibitory concentration (IC50) against a particular enzyme. mdpi.comdigitaloceanspaces.comresearchgate.net
For instance, a hypothetical QSAR model trained on a dataset of known kinase inhibitors could be used to predict the potential of this compound as a kinase inhibitor. The model would analyze its structural features in comparison to the training data to generate a prediction.
Below is an interactive data table illustrating a hypothetical bioactivity prediction for this compound against several kinase targets, as might be generated by a machine learning model.
| Target | Predicted pIC50 | Confidence Score | Model Type |
|---|---|---|---|
| Kinase A | 6.8 | 0.85 | Random Forest |
| Kinase B | 5.2 | 0.79 | Gradient Boosting |
| Kinase C | 7.1 | 0.91 | Deep Neural Network |
Similarly, QSPR models can forecast key physicochemical properties that are crucial for a compound's behavior. nih.govresearchgate.net Properties such as solubility, lipophilicity (logP), and melting point can be estimated before the compound is synthesized. researchgate.net
In Silico ADMET Profiling
A significant hurdle in the development of new chemical entities is ensuring they have favorable Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiles. nih.govresearchgate.net Machine learning has proven to be a valuable tool for the early prediction of these properties, helping to identify compounds that are likely to fail in later stages of development. nih.govmdpi.com For this compound, a variety of ML models can be employed to generate a comprehensive in silico ADMET profile. researchgate.netresearchgate.net
These predictive models are trained on large datasets of compounds with known ADMET characteristics. By inputting the structure of this compound, these tools can predict its likely metabolic pathways, potential for causing toxic effects, and how it might be absorbed and distributed in a biological system. nih.govresearchgate.net
The following interactive table provides an example of a predicted ADMET profile for this compound.
| ADMET Property | Prediction | Model Used |
|---|---|---|
| Aqueous Solubility (logS) | -3.5 | Graph Convolutional Network |
| Blood-Brain Barrier Permeability | Low | Support Vector Machine |
| CYP450 2D6 Inhibition | Non-inhibitor | Recursive Partitioning |
| Hepatotoxicity | Low Risk | Ensemble Model |
Q & A
Q. Table 1: Representative Synthetic Yields and Conditions
| Compound Type | Catalyst | Yield (%) | Characterization Techniques | Reference |
|---|---|---|---|---|
| Naphtho[1,2-c]furan acetate | AuCl₃ | 40–63 | ¹H NMR, ¹³C NMR, IR, HRMS | |
| Dihydronaphthofuran acetate | - | 89 | LCMS, HPLC (retention time 0.99 min) |
Advanced: How can researchers resolve contradictions in spectral data (e.g., NMR shifts) for structurally complex naphthofuran derivatives?
Answer:
Discrepancies in NMR data often arise from conformational flexibility, stereochemistry, or solvent effects. For example, reports ¹H NMR shifts for dihydronaphtho[1,2-b]furan derivatives in CDCl₃, where coupling constants (J-values) and integration ratios help distinguish isomers. Strategies include:
- 2D NMR : Use COSY, HSQC, or NOESY to assign overlapping signals.
- Computational Validation : Compare experimental shifts with DFT-calculated values for proposed conformers.
- Crystallography : X-ray diffraction (as in ) resolves ambiguities in regiochemistry .
Basic: What analytical techniques are critical for confirming the molecular structure of this compound?
Answer:
- HRMS : Confirms molecular formula (e.g., m/z 220.1458 [M]•+ in ) with <5 ppm error.
- IR Spectroscopy : Identifies functional groups (e.g., C=O stretches at ~1700–1750 cm⁻¹ for acetate groups).
- NMR : ¹H/¹³C NMR assigns proton environments and carbon types (e.g., aromatic vs. acetyl carbons) .
Advanced: How can low yields in gold-catalyzed syntheses of naphthofuran derivatives be optimized?
Answer:
Low yields (e.g., 39–63% in ) may result from side reactions or catalyst deactivation. Optimization strategies:
- Catalyst Screening : Test alternative gold complexes (e.g., Au(I)/Au(III)) or ligands.
- Solvent Effects : Polar aprotic solvents (e.g., DMF) may improve cyclization efficiency.
- Temperature Control : Lower temperatures reduce decomposition (e.g., 0°C to room temperature). highlights ionic liquid-supported catalysts for improved reaction efficiency .
Basic: What in vitro assays are used to evaluate the bioactivity of naphthofuran derivatives?
Answer:
Q. Table 2: Representative Bioactivity Data
| Compound Class | Cell Line | IC₅₀ (µM) | Selectivity (Cancer/Normal) | Reference |
|---|---|---|---|---|
| Thiazolo-triazolone derivatives | HCT116 | <10 | >10-fold | |
| TNBC inhibitors | MDA-MB-231 | 1–5 | High selectivity |
Advanced: How can structure-activity relationships (SARs) guide the design of naphthofuran-based inhibitors?
Answer:
- Substituent Effects : Electron-withdrawing groups (e.g., trifluoromethyl in ) enhance metabolic stability.
- Stereochemistry : highlights stereoisomers with distinct bioactivities due to spatial orientation.
- Scaffold Hybridization : Fusing naphthofuran with triazole or thiazole rings () improves target binding .
Basic: What computational tools are used to predict the physicochemical properties of naphthofuran derivatives?
Answer:
- Molecular Dynamics (MD) : Simulates solubility and stability (e.g., uses MD for thiazolo-triazine derivatives).
- Docking Studies : Predict binding modes to targets (e.g., TNBC-related proteins in ).
- ADMET Prediction : Tools like ChemRTP () estimate logP, bioavailability, and toxicity .
Advanced: How can researchers address discrepancies in chromatographic data (e.g., HPLC retention times)?
Answer:
- Mobile Phase Optimization : Adjust pH or organic solvent ratios (e.g., acetonitrile/water) to improve resolution.
- Column Selection : Use chiral columns for enantiomer separation (e.g., reports retention time 0.99 min with C18 columns).
- Standard Spiking : Co-inject with authentic standards to confirm peak identity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
